L-alaninamide

Descripción general

Descripción

L-alaninamide is an amino acid amide derived from L-alanine, where the carboxyl group is replaced by an amide group. It is a white crystalline solid that is soluble in water and ethanol but insoluble in ether and n-butanol. The compound has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-alaninamide can be synthesized through the esterification of L-alanine followed by ammonolysis. The process involves dissolving L-alanine in methanol and adding a suitable chloride catalyst to carry out esterification. The esterified product is then subjected to ammonolysis by passing ammonia through the solution. The reaction mixture is vacuum-heated to remove ammonia, and ammonium chloride is filtered out. The pH of the reaction solution is adjusted by adding acid, followed by the addition of a suitable ketone to precipitate this compound .

Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production. The use of efficient catalysts and reaction conditions ensures the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: L-alaninamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives

Aplicaciones Científicas De Investigación

Biomedical Applications

L-alaninamide exhibits promising therapeutic properties that have been explored in several studies:

- Anti-proliferative Effects : Research indicates that this compound demonstrates significant anti-proliferative activity against human cancer cell lines. For instance, studies have shown that it inhibits the growth of lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells with IC50 values of 7.32 μM and 8.81 μM, respectively . This suggests its potential use as a natural therapeutic agent in cancer treatment.

- Anti-bacterial Properties : this compound has been found to inhibit the growth of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Vibrio cholerae. The compound acts in a concentration-dependent manner, highlighting its potential as an antimicrobial agent .

- Anti-urolithiatic Activity : The compound has shown efficacy in preventing kidney stone formation through mechanisms such as nucleation inhibition and aggregation inhibition. A novel in vitro cell culture model demonstrated its ability to dissolve kidney stones, marking a significant advancement in urolithiasis treatment strategies .

Nutritional Applications

This compound is also recognized for its role in nutrition:

- Amino Acid Supplementation : As an amino acid derivative, this compound can serve as a dietary supplement to enhance protein synthesis and support metabolic functions. Its incorporation into nutritional formulations may benefit individuals with specific dietary needs or deficiencies.

- Food Industry Utilization : The compound's anti-bacterial properties make it a candidate for food preservation applications. By inhibiting microbial growth, this compound could extend the shelf life of perishable food products and improve food safety .

Pharmaceutical Developments

The pharmaceutical industry is investigating this compound for various drug formulations:

- Anticonvulsant Properties : Recent studies have focused on developing alaninamide derivatives with anticonvulsant effects. One such derivative demonstrated broad-spectrum efficacy across multiple seizure models while exhibiting minimal central nervous system-related side effects. This positions this compound derivatives as potential candidates for treating epilepsy and other neurological disorders .

- Drug Delivery Systems : this compound's properties may also be leveraged in drug delivery systems, enhancing the bioavailability and effectiveness of therapeutic agents. Its compatibility with various drug formulations makes it a valuable component in pharmaceutical development.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-cancer Activity | Inhibition of A549 and MCF-7 cell lines (IC50 7.32 μM and 8.81 μM) | Potential natural therapeutic for cancer treatment |

| Anti-bacterial Efficacy | Inhibition of growth in pathogens like E. coli and S. aureus | Use as an antimicrobial agent in healthcare and food preservation |

| Urolithiasis Treatment | Demonstrated kidney stone dissolution in vitro | New avenues for treating kidney stones |

| Anticonvulsant Development | Derivatives show efficacy in seizure models | Promising candidates for epilepsy treatment |

Mecanismo De Acción

The mechanism of action of L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit chymotrypsin-like elastase family member 1, which plays a role in various physiological processes. The compound’s effects are mediated through its interaction with these molecular targets, leading to the modulation of specific biochemical pathways .

Comparación Con Compuestos Similares

L-alaninamide can be compared with other similar compounds such as:

L-alanine: The parent amino acid from which this compound is derived.

N-acryloyl glycinamide: A compound used in the formation of thermo-responsive hydrogels.

L-alanine amide hydrochloride: A derivative of this compound with similar properties but different applications.

Uniqueness: this compound is unique due to its ability to introduce hydrophobicity and chirality in addition to its thermo-responsive properties. This makes it particularly useful in the development of drug delivery systems and other biomedical applications .

Actividad Biológica

L-Alaninamide, also known as L-alanine amide, is a derivative of the amino acid L-alanine. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

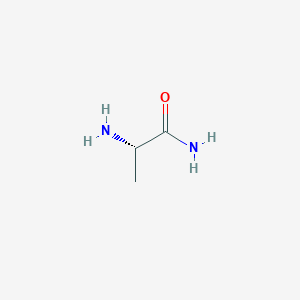

This compound is characterized by its amide functional group attached to the α-carbon of L-alanine. The molecular formula is CHNO, and its structure can be represented as follows:

This structure allows for interactions with various biological targets, which may contribute to its diverse biological activities.

1. Neuropharmacological Effects

Recent studies have indicated that this compound exhibits significant neuropharmacological effects. It has been shown to modulate neurotransmitter systems, particularly through interactions with glutamate receptors. For example, a study demonstrated that derivatives of alaninamide can act as positive allosteric modulators of the excitatory amino acid transporter EAAT2, enhancing glutamate uptake in neuronal cultures . This mechanism suggests a potential role in managing conditions related to excitotoxicity, such as epilepsy.

2. Anticonvulsant Properties

This compound and its derivatives have been investigated for their anticonvulsant properties. A focused series of alaninamide derivatives demonstrated broad-spectrum antiseizure efficacy across various mouse seizure models, including maximal electroshock and pentylenetetrazole models . The compounds displayed a favorable therapeutic window with minimal central nervous system (CNS) adverse effects.

| Compound | Model Used | Efficacy (%) | ED50 (mg/kg) | Safety TD50 (mg/kg) |

|---|---|---|---|---|

| R-AS-1 | MES | 100 | 48.00 | >300 |

| R-AS-1 | 6 Hz | 75 | 45.19 | >300 |

This table summarizes the efficacy and safety profiles of specific alaninamide derivatives in seizure models.

Case Study: Anticonvulsant Activity

A study involving the administration of various alaninamide derivatives in mouse models revealed that certain compounds exhibited significant protection against induced seizures. The results indicated that these compounds could potentially serve as new therapeutic agents for epilepsy treatment .

Case Study: Glutamate Modulation

Another investigation focused on the modulation of glutamate transporters by alaninamide derivatives showed promising results in enhancing glutamate uptake in glial cells. This effect is crucial for maintaining synaptic homeostasis and preventing excitotoxic damage associated with neurodegenerative disorders .

Propiedades

IUPAC Name |

(2S)-2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIDZJXVVKCW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223470 | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-05-2 | |

| Record name | L-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaninamide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of L-alaninamide is C3H8N2O, and its molecular weight is 88.12 g/mol.

ANone: Researchers have utilized various spectroscopic techniques to characterize this compound and its derivatives:

- Vibrational Raman Optical Activity (ROA): ROA has been used to determine the predominant conformations of N-acetyl-N’-methyl-L-alaninamide (NANMLA) in solution. Studies found that the C7,eq−C5, C7,eq, and αR conformers are likely present in aqueous solutions, while C7,eq−C5 and αR conformers dominate in chloroform solutions. []

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been employed to analyze the structure of polymers containing this compound units. []

- Fourier Transform Infrared (FTIR): FTIR spectroscopy has also been used to characterize the structure of polymers incorporating this compound units. []

- Circular Dichroism (CD): CD spectroscopy has been applied to study the chiral properties of polymers containing this compound units. []

A: According to X-ray diffraction studies, the main conformation of NAGAA falls in the F region of the φ, ψ map, indicating a preference for a specific range of dihedral angles within the molecule. []

A: Liposomes prepared from N,N-didodecyl-Nα-[6-(trimethylammoniohexanoyl]-L-alaninamide bromide (N+C5Ala2C12) and N,N-didodecyl-Nα-{6-[dimethyl(2-carboxyethyl)ammonio]hexanoyl}-L-alaninamide bromide (CAC2N+C5Ala2C12) exhibit significant stability in saline and 50% serum at 37°C for a minimum of 24 hours. This stability surpasses that of liposomes prepared from phosphatidylcholine and cholesterol (1:1). []

A: Yes, this compound can serve as an acyl acceptor in enzymatic peptide synthesis. For example, α-chymotrypsin can catalyze the coupling of α-acetyl-L-tyrosine ethyl ester with this compound, forming a dipeptide. []

A: Lowering the temperature during enzymatic peptide synthesis using this compound as an acyl acceptor significantly reduces the undesired hydrolytic side reaction. Studies have shown that reactions conducted at -22°C or -35°C with α-chymotrypsin as the catalyst resulted in minimal hydrolysis. []

A: Replacing the glycinamide residue at position 9 in arginine vasopressin (AVP) and lysine vasopressin (LVP) with either an this compound or D-alaninamide residue leads to a significant loss of pressor activity, while retaining 10% to 70% of their antidiuretic activity. This suggests that the antidiuretic receptor is more tolerant to structural changes in the C-terminal tripeptide tail of vasopressins compared to the pressor receptor. []

A: A sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using precolumn derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey’s reagent) effectively separates and quantifies D- and L-phosphoserine. This technique has been successfully applied to analyze rat brain regions. []

ANone: Several methods have been developed for the separation and analysis of amino acid enantiomers:

- Chiral Derivatization and TLC: Derivatization with Marfey's reagent (FDNP-l-Ala-NH2) and its chiral variants (FDNP-l-Phe-NH2, FDNP-l-Val-NH2), followed by separation using reversed-phase and normal-phase thin-layer chromatography (TLC), allows for the resolution of dl amino acids at nanomolar concentrations. []

- Ligand-Exchange Capillary Electrophoresis: Enantioseparation of dansyl amino acids can be achieved using ligand-exchange capillary electrophoresis with chiral selectors like Cu(II) complexes of L-amino acylamides (e.g., L-phenylalaninamide, L-prolinamide, and this compound). [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with pre-column derivatization using Marfey's reagent, enables the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and their ethyl esters. []

A: Computational studies employing empirical potential functions have revealed that hydration plays a crucial role in stabilizing the conformation of PPMIA. Calculations of conformational free energy changes suggest that cis conformers of PPMIA are stabilized by an intramolecular hydrogen bond, while trans conformers adopt an open conformation. []

A: this compound serves as a key structural component in the development of potent and selective SP antagonists. For example, FK888 (N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide) incorporates this compound in its dipeptide structure and exhibits high potency and selectivity for the NK1 receptor, making it a valuable tool for studying SP signaling. []

A: While not directly used as a therapeutic agent, this compound derivatives have been explored in the context of cancer treatment. Research suggests that the compound N2-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-N-[2- oxo-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]oxy}pyperidin- 1-yl)ethyl]-3-pyridin-2-yl-L-alaninamide (FK330) can enhance the antitumor effects of taxane-based antitumor agents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.